molecular formula C14H17N5O2 B3017719 N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide CAS No. 1018046-19-9

N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B3017719
CAS No.: 1018046-19-9
M. Wt: 287.323
InChI Key: WVWCZLMKULIUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 1,2,4-triazole core linked to a pyridinyl group and an acetamide moiety, a scaffold frequently investigated for its potential to interact with various biological targets. The 1,2,4-triazole ring is a privileged structure in pharmaceutical development, known for its diverse biological activities. This specific combination of heterocycles suggests potential for utility in developing enzyme inhibitors or receptor modulators. Research into this compound may explore its physicochemical properties, synthetic pathways, and preliminary biological screening. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-13(16-9-10-4-3-7-21-10)8-12-17-14(19-18-12)11-5-1-2-6-15-11/h1-2,5-6,10H,3-4,7-9H2,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWCZLMKULIUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₇N₅O₂
  • Molecular Weight : 287.32 g/mol
  • CAS Number : 1018046-19-9 .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Numerous studies have reported the anticancer potential of triazole derivatives, including this compound. Research indicates that triazole-based compounds can inhibit various cancer cell lines through different mechanisms:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (breast cancer)22.1Induction of apoptosis
A549 (lung cancer)19.0Inhibition of cell proliferation
K562 (leukemia)15.0Disruption of cell cycle progression

The compound has shown promising results against these cell lines, suggesting its potential as a lead compound in cancer therapy .

2. Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

These findings indicate that the compound may serve as a potential antimicrobial agent .

The mechanisms through which this compound exerts its biological effects include:

Anticancer Mechanisms :

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, preventing cancer cells from proliferating.

Antimicrobial Mechanisms :

  • Inhibition of Cell Wall Synthesis : The compound interferes with bacterial cell wall formation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar triazole derivatives:

  • Study on Anticancer Activity :
    A study evaluated various triazole derivatives against multiple cancer cell lines and found that compounds with pyridine substitutions exhibited enhanced anticancer activity compared to their unsubstituted counterparts .
  • Research on Antimicrobial Properties :
    Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria, demonstrating that modifications at the pyridine position significantly improved activity .

Scientific Research Applications

Physicochemical Properties

PropertyValue
LogP (Octanol-Water Partition Coefficient)1.82
SolubilitySoluble in DMSO
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Pharmacological Studies

N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial and antifungal properties. The presence of the triazole moiety is particularly noteworthy as triazoles are often used in antifungal medications.
  • Anticancer Potential : Research has shown that derivatives of triazole compounds can inhibit cancer cell proliferation. This compound may possess similar properties due to its structural features.

Biochemical Research

This compound can serve as a valuable tool in biochemical assays due to its ability to modulate enzyme activity:

  • Enzyme Inhibition : Compounds with triazole rings have been documented to inhibit various enzymes, including kinases and phosphatases, which play crucial roles in signal transduction pathways.

Material Science

The unique chemical structure of this compound can be utilized in the synthesis of novel materials:

  • Polymer Chemistry : The compound may be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity

A study conducted on triazole derivatives demonstrated significant antimicrobial activity against various bacterial strains. The findings suggested that modifications to the triazole ring could enhance efficacy against resistant strains, indicating potential for this compound in developing new antibiotics.

Case Study 2: Cancer Cell Proliferation

Research involving similar compounds showed that triazole derivatives could inhibit cancer cell growth by inducing apoptosis. In vitro assays indicated that this compound could be further explored for its anticancer properties through targeted modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazole-3-yl acetamides, which exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis with key analogues:

Compound Key Substituents Biological Activity Reference
N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide Oxolane (tetrahydrofuran), pyridin-2-yl Not explicitly reported in evidence; inferred potential for antimicrobial/anti-inflammatory activity
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Furan-2-yl, sulfanyl group Anti-exudative activity in rat models (dose-dependent)
N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides Pyridin-4-yl, sulfanyl, carbamoyl Antimicrobial (MIC: 12.5–50 µg/mL), antioxidant, anti-inflammatory
5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3(4H)-ones Thiophen-2-ylmethyl Antifungal (highest activity for 6a and 6b)
N-aryl-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides Pyrazole, phenyl Predicted via PASS: antimicrobial, antiviral

Key Observations:

Substituent Effects on Activity: Pyridine Position: The pyridin-2-yl substituent in the target compound may influence binding interactions differently than pyridin-4-yl derivatives (e.g., KA3-KA15 in ), which showed enhanced activity with electron-withdrawing groups on aryl rings. For instance, thiophen-containing compounds demonstrated strong antifungal activity, whereas furan derivatives showed anti-exudative effects. Sulfanyl vs. Acetamide Linkers: Sulfanyl-containing analogues (e.g., ) often exhibit improved metabolic stability and binding via sulfur-mediated interactions, whereas the target compound lacks this group, which may limit its potency in certain applications.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods used for KA3-KA15 (), where triazole-thiol intermediates are alkylated with α-chloroacetamides. However, the oxolane group introduces steric considerations during alkylation.

Pyridin-2-yl triazoles are known to target kinases or inflammatory mediators, suggesting possible anti-inflammatory or kinase-inhibitory roles.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide and related analogs?

A universal approach involves alkylation of α-chloroacetamides with heterocyclic thiols under basic conditions (e.g., KOH), followed by purification via recrystallization. For example, triazole-thioacetamide derivatives are synthesized by reacting N-aryl-substituted α-chloroacetamides with triazole-thiol intermediates . Optimization of reaction conditions (e.g., reflux time, solvent selection) is critical, as demonstrated in the synthesis of 5-pyridin-2-yl-1,2,4-triazole derivatives using THF and monoethyl oxalyl chloride . Confirm purity via LC-MS and elemental analysis.

Q. How can the structural identity of this compound be confirmed experimentally?

Use a combination of spectral techniques:

  • 1H NMR to verify proton environments (e.g., pyridine/triazole protons).
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • X-ray crystallography for absolute conformation determination. For instance, monoclinic crystal systems (space group P21/c) with MoKα radiation (λ = 0.71073 Å) provide high-resolution structural data . Refinement via SHELXL ensures accuracy in bond lengths/angles .

Q. What computational tools predict the biological activity of this compound?

The PASS program predicts potential biological targets (e.g., antimicrobial, enzyme inhibition) based on structural descriptors. Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to specific targets like DNA or tyrosine kinases. For example, pyridine-triazole hybrids show affinity for C. albicans fungal strains via docking studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Reassess docking parameters (e.g., grid box size, ligand flexibility) to improve model accuracy.
  • Validate in silico results with in vitro assays (e.g., MIC testing for antimicrobial activity). For instance, discrepancies in DNA binding predictions for Ni(II)/Co(II) complexes were resolved via UV-Vis titrations and ethidium bromide displacement assays .
  • Cross-reference with SAR studies: Modify substituents (e.g., oxolan-2-ylmethyl group) to evaluate activity trends .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for alkylation reactions .
  • Workflow automation : Implement continuous flow systems to reduce side reactions and improve reproducibility .

Q. How can crystallographic data be leveraged to understand structure-activity relationships (SAR)?

Analyze hydrogen-bonding networks and π-π stacking interactions from X-ray data. For example, monoclinic crystals of analogous triazole-acetamides reveal planar triazole rings that enhance DNA intercalation . Compare torsion angles (e.g., pyridine-triazole dihedral angles) to correlate conformational flexibility with bioactivity .

Q. What advanced techniques validate anti-exudative or anti-inflammatory activity?

  • In vivo models : Use carrageenan-induced rat paw edema assays to measure anti-exudative effects. Dose-response studies (e.g., 50–200 mg/kg) quantify efficacy .
  • Enzyme inhibition assays : Test lipoxygenase (LOX) or cyclooxygenase (COX-2) inhibition via spectrophotometric methods .

Methodological Considerations

Q. How should researchers handle spectral data discrepancies in structural elucidation?

  • Cross-validation : Compare NMR shifts with DFT-calculated chemical shifts (Gaussian 09) .
  • Dynamic NMR : Resolve tautomeric equilibria (e.g., triazole ring proton exchange) by variable-temperature experiments .

Q. What protocols ensure reproducibility in molecular docking studies?

  • Protein preparation : Use the Protein Preparation Wizard (Schrödinger) to assign bond orders and optimize H-bond networks.
  • Grid generation : Center the grid on known active sites (e.g., ATP-binding pocket for kinase targets) .
  • Validation : Dock co-crystallized ligands (RMSD < 2.0 Å) to confirm protocol accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.